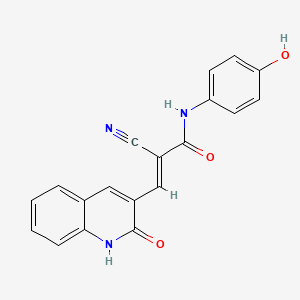
Pim-1 kinase inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pim-1 kinase inhibitor 1 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine protein kinase that belongs to the proviral insertion site in Moloney murine leukemia virus (PIM) family. Pim-1 kinase plays a crucial role in regulating cell survival, proliferation, and motility. It is involved in various signaling pathways and is often overexpressed in several types of cancer, including prostate cancer and leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the use of heterocyclic compounds, which are known for their strong effects on the suppression of Pim-1 kinase . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated systems for precise control of reaction parameters and purification processes to obtain the final product suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pim-1 kinase inhibitor 1 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Applications De Recherche Scientifique
Pim-1 kinase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pim-1 kinase in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of Pim-1 kinase inhibition on cell survival, proliferation, and motility.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as prostate cancer and leukemia, where Pim-1 kinase is overexpressed
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Pim-1 kinase.
Mécanisme D'action
Pim-1 kinase inhibitor 1 exerts its effects by binding to the active site of Pim-1 kinase, thereby blocking its activity. This inhibition disrupts the phosphorylation of downstream targets involved in cell survival, proliferation, and motility. The molecular targets and pathways involved include the MAPK/NF-κB/NLRP3 signaling pathways, which play a crucial role in inflammatory responses and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pim-1 kinase inhibitor 1 include other inhibitors targeting the Pim kinase family, such as Pim-2 and Pim-3 inhibitors. These compounds share structural similarities and often exhibit overlapping biological activities .
Uniqueness
This compound is unique in its high specificity and potency against Pim-1 kinase compared to other inhibitors. It has been shown to effectively suppress the activity of Pim-1 kinase in various cancer cell lines, making it a valuable tool for research and potential therapeutic applications .
Conclusion
This compound is a potent and specific inhibitor of Pim-1 kinase with significant applications in scientific research and potential therapeutic use. Its synthesis involves multiple steps and optimized reaction conditions, and it undergoes various chemical reactions to form active derivatives. The compound’s mechanism of action and its comparison with similar inhibitors highlight its uniqueness and importance in the field of cancer research.
Propriétés
Formule moléculaire |
C19H13N3O3 |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C19H13N3O3/c20-11-14(19(25)21-15-5-7-16(23)8-6-15)10-13-9-12-3-1-2-4-17(12)22-18(13)24/h1-10,23H,(H,21,25)(H,22,24)/b14-10+ |
Clé InChI |
PQNSPQNJTRBBNM-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


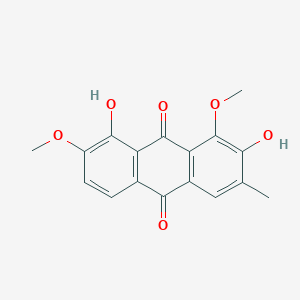
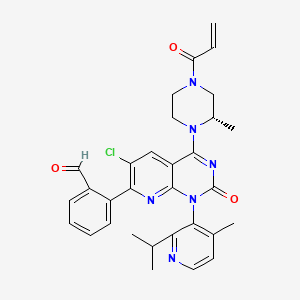
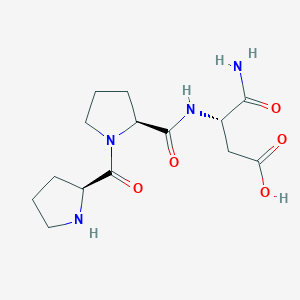
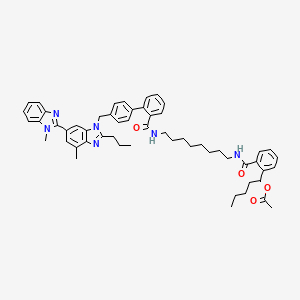
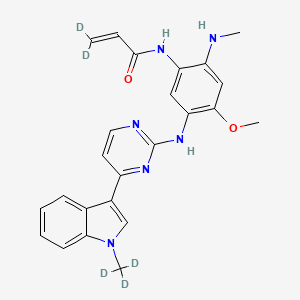
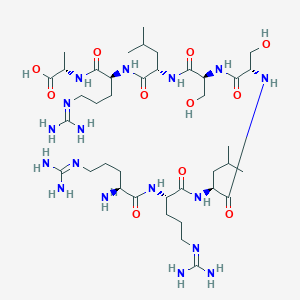
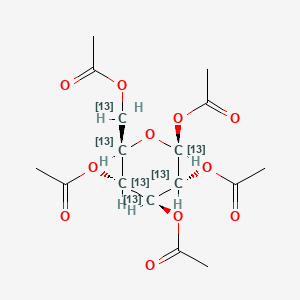

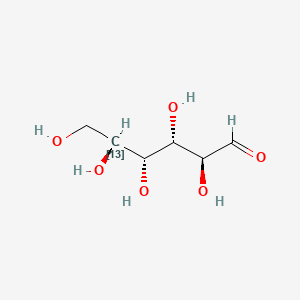
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)
![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
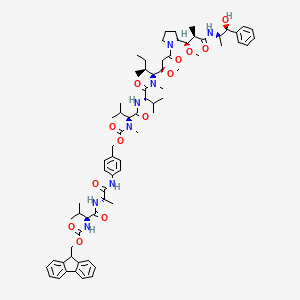
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
